7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a methoxyphenyl group, dimethyl groups, and a sulfanyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H₃PMo₁₂O₄₀, H₃PW₁₂O₄₀, and H₅PV₂Mo₁₀O₄₀ . These reactions are characterized by mild conditions, simple operations, and good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, dimethyl groups, and sulfanyl group contribute to its diverse reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C15H14N4O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14N4O3S/c1-18-12-10(14(20)19(2)15(18)21)13(23)17-11(16-12)8-4-6-9(22-3)7-5-8/h4-7H,1-3H3,(H,16,17,23) |
InChI Key |
BADMTTYWKKPLEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=S)N=C(N2)C3=CC=C(C=C3)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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